Enzyme Selectivity Profile: Eliglustat vs. Off-Target Glycosidases
Eliglustat tartrate exhibits a selectivity window of >250-fold for glucosylceramide synthase (GCS) over a panel of seven glycosidases. In K562 cell assays, GCS inhibition occurs with IC50 = 40 nM, whereas inhibition of α-glucosidase I, α-glucosidase II, α-1,6-glucosidase, lysosomal glucocerebrosidase, non-lysosomal glucosylceramidase, sucrase, and maltase requires concentrations exceeding 10 µM [1]. This selectivity profile differentiates eliglustat from miglustat, an iminosugar-based GCS inhibitor that also inhibits intestinal disaccharidases (sucrase, maltase) at therapeutic concentrations, resulting in dose-limiting gastrointestinal adverse events [2].
| Evidence Dimension | Selectivity ratio (off-target IC50 / target IC50) |
|---|---|
| Target Compound Data | Eliglustat: GCS IC50 = 40 nM; all seven glycosidases IC50 > 10 µM |
| Comparator Or Baseline | Miglustat: GCS IC50 ≈ 50 µM (cell-free); inhibits intestinal disaccharidases at therapeutic concentrations |
| Quantified Difference | Eliglustat selectivity ratio > 250-fold; Miglustat demonstrates off-target disaccharidase inhibition at clinical doses |
| Conditions | K562 cell line; 72-hour incubation for GCS inhibition; glycosidase assays |
Why This Matters
For research procurement, this selectivity profile enables experiments requiring GCS inhibition without confounding off-target glycosidase effects, which is critical for mechanistic studies in glycolipid biology.
- [1] Bertin Bioreagent/Cayman Chemical. Eliglustat-d15 (tartrate) Product Datasheet. Catalog No. 30167, 2024. View Source
- [2] Cox T, Lachmann R, Hollak C, et al. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. Lancet. 2000;355(9214):1481-1485. View Source
